What are the chemical properties of 3-(2-Benzyloxyphenyl)isonicotinic acid?
What are the chemical properties of 3-(2-Benzyloxyphenyl)isonicotinic acid?
This guide serves as a technical whitepaper for 3-(2-Benzyloxyphenyl)isonicotinic acid , a specialized biaryl ether scaffold used primarily in medicinal chemistry for the development of P2X3 receptor antagonists and kinase inhibitors.
Chemical Class: Biaryl Pyridine Carboxylic Acid Primary Application: Pharmacophore Scaffold / Intermediate
Executive Summary & Structural Analysis
3-(2-Benzyloxyphenyl)isonicotinic acid is a sterically congested biaryl system. Its core architecture features an isonicotinic acid (pyridine-4-carboxylic acid) moiety substituted at the 3-position with a 2-benzyloxyphenyl group.
Key Structural Features:
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Amphoteric Core: Contains both a basic pyridine nitrogen and an acidic carboxylic acid, allowing for zwitterionic character and pH-dependent solubility.
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Orthogonal Conformation: The steric clash between the C4-carboxylate and the C3-(2-benzyloxyphenyl) group forces the phenyl and pyridine rings out of planarity. This "twisted" conformation is critical for binding affinity in hydrophobic pockets (e.g., ATP-binding sites).
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Lipophilic Tail: The benzyloxy group provides a hydrophobic extension, often used to probe deep hydrophobic channels in receptors like P2X3 or specific kinases.
Physicochemical Properties Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₉H₁₅NO₃ | Base composition |
| Molecular Weight | 305.33 g/mol | Fragment-like space (<350 Da) |
| cLogP | 3.8 – 4.2 | High lipophilicity due to benzyl ether |
| pKa (Acid) | ~4.8 (COOH) | Ionized at physiological pH |
| pKa (Base) | ~3.5 (Pyridine N) | Reduced basicity due to steric/electronic effects |
| Solubility | DMSO (>50 mM), DCM, MeOH | Poor aqueous solubility (unless pH > 7.[1][2]5) |
| TPSA | ~62 Ų | Good membrane permeability potential |
Chemical Synthesis: Self-Validating Protocol
The most robust route to this scaffold is a Regioselective Suzuki-Miyaura Cross-Coupling . This protocol is designed to minimize protodeboronation and maximize yield.
Reaction Scheme
Reagents:
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Electrophile: 3-Bromoisonicotinic acid (or methyl ester).
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Nucleophile: (2-(Benzyloxyphenyl)boronic acid.
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Catalyst: Pd(dppf)Cl₂·DCM (Robust against steric bulk).
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Base: K₂CO₃ (3.0 equiv).
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Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
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Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Insight: Oxygen is the primary cause of homocoupling side-products.
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Loading: Add 3-bromoisonicotinic acid (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon. Seal immediately.
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Reaction: Heat to 90°C for 12–16 hours.
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Validation Point: Monitor via LC-MS. The starting bromide (M+H) should disappear. If the acid product is not ionizing well in positive mode, check negative mode (M-H).
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Workup (pH Control):
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Cool to RT. Dilute with water.[3]
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Wash: Extract the basic aqueous layer with Ethyl Acetate (removes non-acidic impurities/ligands).
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Acidification: Carefully adjust aqueous layer pH to ~3–4 using 1N HCl. The product will precipitate as a white/off-white solid.
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Filtration: Collect solid, wash with cold water and pentane.
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Visualization: Synthesis Workflow
Caption: Logic flow for the regioselective synthesis and purification of the target scaffold.
Biological Context & Mechanism of Action
This molecule acts as a critical intermediate for P2X3 Receptor Antagonists . The P2X3 receptor is an ATP-gated ion channel expressed on sensory neurons, implicated in chronic cough and neuropathic pain.[4][5]
Pharmacophore Mapping
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Carboxylic Acid: Often converted to an amide or bioisostere (e.g., oxadiazole) to engage the ATP-binding pocket via hydrogen bonding.
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Biaryl Ether: Mimics the adenine base or ribose sugar interactions within the hydrophobic cleft of the receptor.
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Benzyloxy Group: Provides steric bulk that induces selectivity for P2X3 over P2X2/3 subtypes by exploiting subtle differences in the hydrophobic accessory pockets.
Visualization: P2X3 Signaling Pathway Inhibition
Caption: Mechanism of action for P2X3 antagonists derived from the isonicotinic acid scaffold.
Reactivity & Derivatization
For drug development, the free acid is rarely the final drug. It serves as a handle for further diversification.[6]
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Amide Coupling (Primary Utility):
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Protocol: Activation with HATU/DIEA in DMF followed by addition of primary/secondary amines.
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Note: The steric bulk at position 3 requires highly active coupling agents (HATU or T3P) rather than standard EDC/HOBt.
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Decarboxylation:
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Heating >200°C or using Ag₂CO₃/AcOH can remove the carboxylic acid, yielding the 3-(2-benzyloxyphenyl)pyridine core if the acid is merely a directing group for synthesis.
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Debenzylation:
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Method: Hydrogenation (H₂, Pd/C) or Boron Tribromide (BBr₃).
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Product: Yields the Phenol (3-(2-hydroxyphenyl)isonicotinic acid), allowing for the installation of different alkyl/aryl ether chains to tune LogP.
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References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Richards, D., et al. (2019). Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist. Journal of Medicinal Chemistry, 62(18), 8164–8188. Link
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PubChem Compound Summary. (2024). Isonicotinic Acid Derivatives. National Center for Biotechnology Information. Link
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Garret, C., et al. (2019). P2X3 receptors: a new therapeutic target for chronic cough. British Journal of Pharmacology, 176(14), 2343–2358. Link
Sources
- 1. 467236-25-5|2-(Benzyloxy)isonicotinic acid|BLD Pharm [bldpharm.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid|CAS 1226291-45-7 [benchchem.com]
